molecular formula C14H13N3O2 B3045523 [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol CAS No. 1092346-13-8

[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol

Cat. No.: B3045523
CAS No.: 1092346-13-8
M. Wt: 255.27
InChI Key: BGMXNFVFQPEDPW-UHFFFAOYSA-N
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Description

[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 5-position of the indole ring, a pyrimidin-2-yl group at the 1-position, and a methanol group at the 3-position.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which include this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Indole derivatives have been found to exhibit a broad spectrum of biological activities . These activities suggest that [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxyindole with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol can be compared with other indole derivatives and pyrimidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

(5-methoxy-1-pyrimidin-2-ylindol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMXNFVFQPEDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CO)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237455
Record name 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-13-8
Record name 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol
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Reactant of Route 6
[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol

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